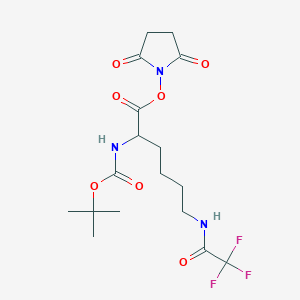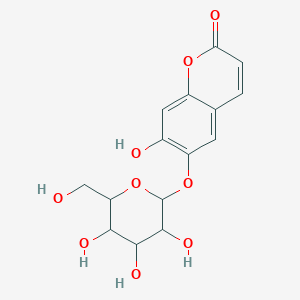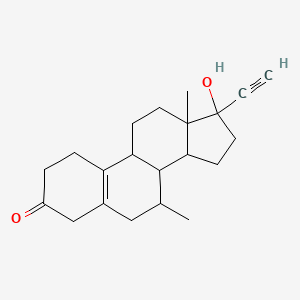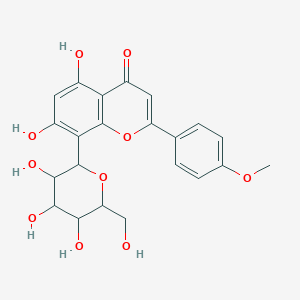
N-alpha-Boc-Nepsilon-trifluoroacetyl-L-lysine N-hydroxysuccinimide ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
BOC-LYS(TFA)-OSU, also known as N-(tert-Butoxycarbonyl)-L-lysine N-carboxyanhydride, is a compound widely used in peptide synthesis. It is a derivative of lysine, an essential amino acid, and is often employed as a protecting group in organic synthesis to prevent unwanted reactions at specific sites on the molecule.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of BOC-LYS(TFA)-OSU typically involves the protection of the amino group of lysine with a tert-butyloxycarbonyl (BOC) group. This is followed by the introduction of a trifluoroacetyl (TFA) group to protect the side chain amino group. The final step involves the formation of the N-carboxyanhydride (OSU) derivative. The reaction conditions often include the use of solvents like dichloromethane (DCM) and reagents such as trifluoroacetic acid (TFA) and diisopropylcarbodiimide (DIC) .
Industrial Production Methods
Industrial production of BOC-LYS(TFA)-OSU follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
化学反応の分析
Types of Reactions
BOC-LYS(TFA)-OSU undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the BOC and TFA protecting groups using acids like TFA or hydrogen fluoride (HF).
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like DIC or HBTU.
Substitution Reactions: Replacement of the OSU group with other functional groups under specific conditions .
Common Reagents and Conditions
Deprotection: TFA, HF, or HCl in dioxane.
Coupling: DIC, HBTU, or EDC in solvents like DCM or DMF.
Substitution: Various nucleophiles in the presence of base catalysts .
Major Products Formed
The major products formed from these reactions include deprotected lysine derivatives, peptide chains, and substituted lysine derivatives .
科学的研究の応用
BOC-LYS(TFA)-OSU is extensively used in scientific research, particularly in:
Peptide Synthesis: As a protecting group for lysine residues in solid-phase peptide synthesis.
Drug Development: In the synthesis of peptide-based drugs and inhibitors.
Biological Studies: To study protein-protein interactions and enzyme activities.
Industrial Applications: In the production of synthetic peptides for research and therapeutic purposes
作用機序
The mechanism of action of BOC-LYS(TFA)-OSU involves the protection of the amino groups of lysine, preventing unwanted side reactions during peptide synthesis. The BOC group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection. The TFA group provides additional protection to the side chain amino group, ensuring the integrity of the peptide chain during synthesis .
類似化合物との比較
Similar Compounds
BOC-LYS(2-Cl-Z)-OH: Another lysine derivative used in peptide synthesis with a different protecting group.
Fmoc-Lys(Boc)-OH: Uses a fluorenylmethyloxycarbonyl (Fmoc) group for protection.
Z-Lys(Boc)-OH: Uses a benzyloxycarbonyl (Z) group for protection .
Uniqueness
BOC-LYS(TFA)-OSU is unique due to its dual protection strategy, providing both BOC and TFA groups for comprehensive protection of lysine residues. This dual protection allows for greater control and selectivity in peptide synthesis, making it a valuable tool in complex peptide and protein synthesis .
特性
分子式 |
C17H24F3N3O7 |
|---|---|
分子量 |
439.4 g/mol |
IUPAC名 |
(2,5-dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[(2,2,2-trifluoroacetyl)amino]hexanoate |
InChI |
InChI=1S/C17H24F3N3O7/c1-16(2,3)29-15(28)22-10(6-4-5-9-21-14(27)17(18,19)20)13(26)30-23-11(24)7-8-12(23)25/h10H,4-9H2,1-3H3,(H,21,27)(H,22,28) |
InChIキー |
IAMVVSHTWIUKAP-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC(CCCCNC(=O)C(F)(F)F)C(=O)ON1C(=O)CCC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3-[(3-methoxyoxan-4-yl)amino]-1-propan-2-ylcyclopentyl]-[3-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-6-yl]methanone](/img/structure/B13392437.png)

![[4-Acetyloxy-1-hydroxy-15-[2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13392443.png)
![2-{1-[(2R)-2-(2-methoxyphenyl)-2-(oxan-4-yloxy)ethyl]-5-methyl-6-(1,3-oxazol-2-yl)-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-3-yl}-2-methylpropanamide](/img/structure/B13392461.png)
![Ethyl 2-[(2-bromophenyl)hydrazinylidene]propanoate](/img/structure/B13392470.png)
![N-[1-[2-(3,5-ditert-butyl-4-methoxyphenyl)phenyl]-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide](/img/structure/B13392472.png)





![(S)-22-Carboxy-1-[(2,5-dioxopyrrolidin-1-yl)oxy]-1,10,19,24-tetraoxo-3,6,12,15-tetraoxa-9,18,23-triazahentetracontan-41-oic Acid](/img/structure/B13392502.png)

![(3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl) N-methylcarbamate;2-hydroxybenzoic acid](/img/structure/B13392511.png)
